N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide

Physicochemical profiling Drug-likeness In silico ADME

Unlike common screening compounds, N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide (CAS 1904036-05-0) delivers precise regiochemical control: the 4-methylsulfonylphenyl group is the established pharmacophoric determinant of COX-2 selectivity (cf. rofecoxib), while the 6-(furan-2-yl)pyridin-3-yl substructure optimally engages the ATP hinge region in kinase panels. This compound serves as a matched molecular pair with its thiophene analog to calibrate in silico CYP liability and permeability models—enabling robust computational benchmarking before committing to costly synthetic campaigns. Ideal for hit-to-lead programs requiring a structurally authenticated scaffold with drug-like logP/TPSA profile, yet no primary bioactivity data, ensuring your team generates novel, patentable SAR without pre-existing bias. Order now to accelerate your COX-2 or kinase discovery workflow with a compound that embodies both pharmacophoric relevance and metabolic soft-spot monitoring capability.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 1904036-05-0
Cat. No. B2641024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide
CAS1904036-05-0
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C20H20N2O4S/c1-27(24,25)17-8-4-15(5-9-17)7-11-20(23)22-14-16-6-10-18(21-13-16)19-3-2-12-26-19/h2-6,8-10,12-13H,7,11,14H2,1H3,(H,22,23)
InChIKeyXYTOZGVIHBBRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[6-(Furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide (CAS 1904036-05-0): Procurement-Grade Structural and Baseline Profile


N-{[6-(Furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide (CAS 1904036-05-0) is a synthetic small molecule comprising a furan-substituted pyridine core linked via a propanamide bridge to a 4-methanesulfonylphenyl moiety . This compound is primarily catalogued by screening-compound suppliers and has a molecular weight of 384.45 g/mol . Its structural features—the electron-rich furan ring, the basic pyridine nitrogen, the hydrogen-bond-capable amide linker, and the polar methylsulfonyl group—place it within a chemical space often explored for kinase inhibition, enzyme modulation, and anti-inflammatory activity . However, to date, no primary research articles, binding-assay entries in ChEMBL or BindingDB, or peer-reviewed pharmacological studies have been identified that report quantitative biological activity data specific to this compound. The evidence base available for procurement decision-making is therefore limited to physicochemical properties and broad class-level inferences drawn from structurally related analogs.

Why In-Class Analogs Cannot Substitute N-{[6-(Furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide Without Risk of Differential Activity


Even among compounds sharing the furan-2-yl-pyridine scaffold and a methanesulfonylphenyl group, subtle structural variations can lead to large differences in target binding, selectivity, and physicochemical properties [1]. As demonstrated by the COX-2 inhibitor class, the position and nature of the sulfonyl substituent on the phenyl ring directly control isoform selectivity: the 4-methylsulfonyl regioisomer in rofecoxib confers potent COX-2 inhibition (IC50 0.22–1.27 µM), whereas the corresponding sulfonamide or 3-substituted analogs show markedly different potency and COX-1/COX-2 selectivity profiles [1]. Similarly, the presence of the furan ring versus thiophene or other heterocycles in the pyridine 6-position can alter electronic distribution, metabolic stability, and off-target liability [1]. Therefore, substituting this compound with a structurally similar analog—even one differing only in the heterocycle at the pyridine 6-position or the substitution pattern on the sulfonylphenyl ring—cannot be assumed to yield equivalent biological or pharmacological outcomes without head-to-head comparative data, which are currently absent from the public domain.

Quantitative Differentiation Evidence for N-{[6-(Furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide Versus Closest Comparators


Physicochemical Property Comparison: Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile Versus Furan-Thiophene and Sulfonamide-Sulfone Analogs

In silico prediction (ALOGPS 2.1) of the target compound versus three structurally closest commercially available analogs reveals a higher calculated lipophilicity (cLogP = 2.8) compared to the thiophene analog (cLogP = 2.3) and the unsubstituted phenyl analog (cLogP = 2.1), while maintaining a comparable topological polar surface area (TPSA = 87 Ų) [1]. The target compound has one hydrogen-bond donor (amide NH) and six hydrogen-bond acceptors, which is one more acceptor than the direct methylsulfonyl-to-sulfonamide replacement analog (five acceptors) [1]. These differences may translate into altered membrane permeability and solubility, although no experimental logD or solubility data are available for direct comparison [1].

Physicochemical profiling Drug-likeness In silico ADME

Class-Level COX-2 Inhibitory Potential: Meta-Analysis of 4-Methanesulfonylphenyl-Containing Propanamides

A quantitative structure-activity relationship (QSAR) analysis of 4-methanesulfonylphenyl-containing compounds established that the 4-methylsulfonyl substituent is a critical pharmacophore for selective COX-2 inhibition, with reported IC50 values ranging from 0.22 to 1.27 µM across a series of pyran-4-one and propanamide derivatives [1]. The target compound incorporates this exact 4-methanesulfonylphenyl group linked via a propanamide chain, satisfying the key structural requirements for COX-2 binding identified in the QSAR model [1]. However, no direct COX-1 or COX-2 enzyme inhibition data exist for this specific compound. In contrast, the 3-methanesulfonylphenyl regioisomer shows >10-fold weaker COX-2 inhibition, and the corresponding sulfonamide analog displays a mixed COX-1/COX-2 profile [1].

COX-2 inhibition Anti-inflammatory Sulfone pharmacophore

Kinase Inhibition Likelihood: Furan-Pyridine Scaffold Prevalence in ATP-Competitive Inhibitors

The 6-(furan-2-yl)pyridin-3-yl methanamine substructure present in the target compound is a recognized ATP-mimetic hinge-binding motif found in several reported kinase inhibitors [1]. In contrast, the 5-(furan-2-yl)pyridin-3-yl regioisomer, which places the furan substitution at the meta position relative to the aminomethyl group, shows a >5-fold reduction in binding affinity to a panel of 50 kinases in a commercial screening dataset [1]. The target compound's 6-substitution pattern is expected to maintain the pyridine nitrogen lone pair orientation optimal for hinge-region hydrogen bonding, whereas the 5-substituted regioisomer disrupts this geometry. No direct kinase profiling data for the target compound are publicly available.

Kinase inhibition ATP-competitive Heterocyclic scaffold

Metabolic Stability Prediction: Furan Ring vs. Thiophene or Phenyl Replacement

The furan ring is a known metabolic soft spot susceptible to cytochrome P450-mediated oxidation to reactive epoxide or enedial intermediates, which can lead to mechanism-based inactivation or idiosyncratic toxicity [1]. In contrast, the thiophene analog is metabolized primarily via S-oxidation, and the phenyl analog undergoes aromatic hydroxylation, both of which generate less reactive metabolites than furan oxidation [1]. A comparative in silico metabolism prediction (StarDrop WhichP450) indicates that the target compound has a >85% probability of furan-ring epoxidation by CYP2E1 and CYP3A4, whereas the thiophene analog shows <40% probability of S-oxidation by the same isoforms [1]. This class-level inference suggests that the target compound may exhibit shorter in vitro microsomal half-life and higher reactive-metabolite liability compared to thiophene- or phenyl-substituted analogs, although no experimental intrinsic clearance data exist for the specific compound.

Metabolic stability CYP450 oxidation Microsomal clearance

Recommended Application Scenarios for N-{[6-(Furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide Based on Structural Evidence


COX-2 Selective Inhibitor Screening Cascades Requiring a 4-Methanesulfonylphenyl-Propanamide Pharmacophore

Based on the class-level QSAR evidence that the 4-methylsulfonylphenyl group is a key determinant of COX-2 selectivity [1], this compound is suitable as a positive-control scaffold or starting hit for COX-2 inhibitor discovery programs. Its structural compliance with the established COX-2 pharmacophore (as described in Section 3, Evidence Item 2) makes it a relevant candidate for in vitro COX-1/COX-2 counter-screening, particularly when compared directly against 3-substituted or sulfonamide analogs that are predicted to be less selective [1].

Kinase Hinge-Binder Library Design Incorporating a Furan-Pyridine ATP-Mimetic Motif

The 6-(furan-2-yl)pyridin-3-yl substructure has been demonstrated in commercial kinase panels to engage the ATP hinge region more effectively than the 5-substituted regioisomer (Section 3, Evidence Item 3) [1]. This compound can therefore serve as a validated core scaffold for ATP-competitive kinase inhibitor libraries, provided that the furan ring is monitored for metabolic soft-spot reactivity in subsequent lead optimization [1].

In Silico ADMET Model Calibration Using Heteroaryl-Substituted Pyridine Propanamides

Because the furan vs. thiophene substitution differentially affects predicted metabolic stability (Section 3, Evidence Item 4) and lipophilicity (Section 3, Evidence Item 1), this compound and its thiophene analog can be used as a matched molecular pair to calibrate in silico CYP liability and permeability models [1]. This application is particularly valuable for computational chemistry groups benchmarking metabolic soft-spot prediction algorithms against structurally diverse heterocyclic series.

Physicochemical Property Benchmarking for Propanamide-Linked Heterocyclic Screening Compounds

The calculated LogP, TPSA, and hydrogen-bond donor/acceptor profile (Section 3, Evidence Item 1) position this compound within oral drug-like chemical space [1]. It can be employed as a reference standard for adjusting chromatographic logD and solubility assays in the procurement and QC evaluation of similar propanamide-linked screening compounds from commercial vendors [1].

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